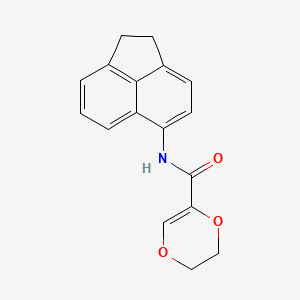![molecular formula C10H11N3O2S2 B3004020 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 733030-98-3](/img/structure/B3004020.png)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a thiophene group, an ethyl group, and a sulfanyl acetic acid moiety attached to the triazole ring. The interest in such compounds arises from their potential biological activities and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves the formation of the triazole core followed by functionalization at various positions on the ring. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines and isothiocyanates, followed by treatment with t-BuOK–DMSO and alkyl 2-bromoacetates, resulting in the formation of a pyrrole nucleus from the initial thiophene core at elevated temperatures . Although the specific synthesis of the compound is not detailed, similar methodologies could be applied, adjusting the starting materials and reaction conditions to incorporate the ethyl and thiophen-2-yl substituents.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. The presence of substituents can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. The study of acid-base properties of similar compounds has shown that the nature and position of substituents can affect the acidity of the molecule, as evidenced by the determination of pKa constants through potentiometric titration .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including cyclization, addition, and substitution reactions, depending on the functional groups present. For example, 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives can be synthesized through reactions involving Michael addition and spontaneous cyclization . These reactions are influenced by the substituents on the triazole ring and the reaction conditions, such as temperature and the presence of catalysts or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The ionization constants (pKa) of these compounds are indicative of their acidic properties and can be influenced by the substituents on the triazole ring and the degree of sulfur atom oxidation . These properties are important for understanding the compound's behavior in different pH environments, which is crucial for its potential oral bioavailability and absorption in the gastrointestinal tract.
Applications De Recherche Scientifique
Chemical Properties and Synthesis
Research on 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives has explored their synthesis and chemical properties. Esters of this compound have been synthesized and their physical-chemical properties studied. These derivatives show potential as intermediates for further chemical synthesis, including amides, hydrazides, and bicyclic structures (Salionov, 2015).
Biological Activities
1,2,4-Triazole derivatives, including those containing the thiophene ring, have been studied for various biological activities. They have exhibited properties such as antimicrobial, antifungal, and anti-inflammatory effects. For example, certain 1,2,4-triazole derivatives demonstrated antimicrobial and antifungal activities in tests against various microorganisms (Demirbas et al., 2004).
Pharmacological Applications
These compounds have also been investigated for potential pharmacological applications. Some derivatives have shown effects on the central nervous system (CNS) in animal models, suggesting their possible use in developing CNS-related therapeutic agents (Maliszewska-Guz et al., 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles and thiophenes, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and ion channels, leading to diverse pharmacological effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.
Biochemical Pathways
For instance, thiazoles and thiophenes have been shown to affect pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The modulation of these pathways can lead to downstream effects such as reduced inflammation, increased antioxidant activity, inhibition of cell proliferation, and induction of apoptosis.
Pharmacokinetics
Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might have good absorption and distribution profiles due to its lipophilic nature . The metabolism and excretion of this compound would depend on various factors such as the presence of metabolic enzymes and transporters in the body.
Result of Action
Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might exert various biological effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Propriétés
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-13-9(7-4-3-5-16-7)11-12-10(13)17-6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOECDIDOUCEWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


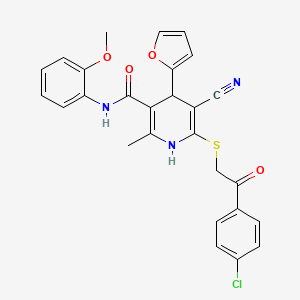
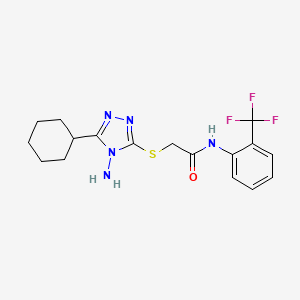
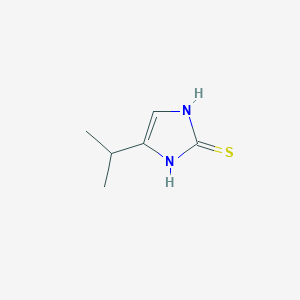
![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
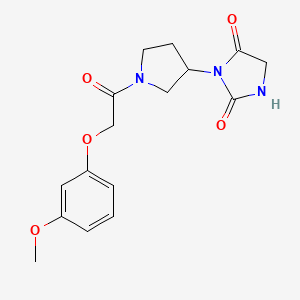
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)



